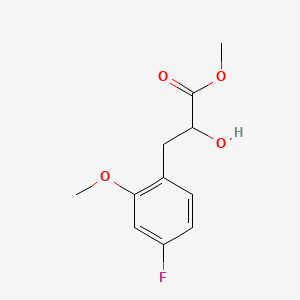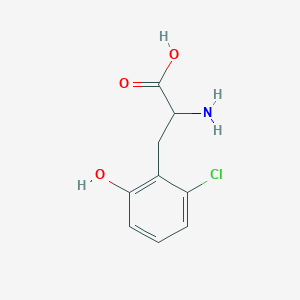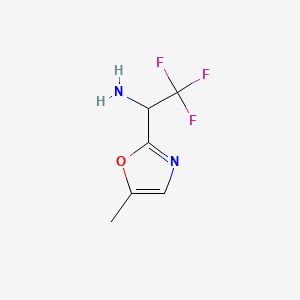
1-(Chloromethyl)-1-(2-methylbutyl)cyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chloromethyl)-1-(2-methylbutyl)cyclopentane is an organic compound characterized by a cyclopentane ring substituted with a chloromethyl group and a 2-methylbutyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-1-(2-methylbutyl)cyclopentane typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentane, which is then subjected to a series of reactions to introduce the chloromethyl and 2-methylbutyl groups.
Alkylation: The 2-methylbutyl group can be introduced through an alkylation reaction. This involves the reaction of the chloromethylated cyclopentane with 2-methylbutyl chloride in the presence of a strong base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Chloromethyl)-1-(2-methylbutyl)cyclopentane can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrocarbons or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products
Substitution: Products include alcohols, amines, and thiols.
Oxidation: Products include alcohols, aldehydes, and carboxylic acids.
Reduction: Products include hydrocarbons and other reduced derivatives.
Applications De Recherche Scientifique
1-(Chloromethyl)-1-(2-methylbutyl)cyclopentane has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Medicine: It may serve as a precursor for the development of pharmaceutical compounds.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Chloromethyl)-1-(2-methylbutyl)cyclopentane depends on its specific application. In chemical reactions, the chloromethyl group acts as a reactive site for nucleophilic substitution, while the 2-methylbutyl group provides steric hindrance and influences the compound’s reactivity. In biological systems, the compound may interact with enzymes or receptors, affecting biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Chloromethyl)cyclopentane: Lacks the 2-methylbutyl group, making it less sterically hindered.
1-(2-Methylbutyl)cyclopentane: Lacks the chloromethyl group, reducing its reactivity in nucleophilic substitution reactions.
1-(Chloromethyl)-1-(2-methylpropyl)cyclopentane: Similar structure but with a different alkyl group, affecting its physical and chemical properties.
Uniqueness
1-(Chloromethyl)-1-(2-methylbutyl)cyclopentane is unique due to the presence of both the chloromethyl and 2-methylbutyl groups, which confer distinct reactivity and steric properties. This combination makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Propriétés
Formule moléculaire |
C11H21Cl |
|---|---|
Poids moléculaire |
188.74 g/mol |
Nom IUPAC |
1-(chloromethyl)-1-(2-methylbutyl)cyclopentane |
InChI |
InChI=1S/C11H21Cl/c1-3-10(2)8-11(9-12)6-4-5-7-11/h10H,3-9H2,1-2H3 |
Clé InChI |
NOLKXWKOZBOOQV-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CC1(CCCC1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl 2-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B13548710.png)
![(1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-aminehydrochloride](/img/structure/B13548711.png)



